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Compound of Interest

Compound Name: 4-Bromophenol

Cat. No.: B116583

Executive Summary

4-Bromophenol (p-bromophenol) is a halogenated phenol widely utilized as a versatile
intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom para to a
hydroxyl group on a benzene ring, provides a unique reactivity profile that is highly valued in
the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides an
in-depth technical guide on the physicochemical properties, spectral characteristics, electronic
effects, and key reactive pathways of 4-bromophenol. It includes detailed experimental
protocols for cornerstone reactions and visual diagrams to illustrate reaction mechanisms and
workflows, serving as a comprehensive resource for professionals in chemical research and
drug development.

Physicochemical and Spectroscopic Properties

The physical and spectral properties of 4-bromophenol are foundational to its application in
synthetic chemistry. Quantitative data are summarized below for ease of reference.

Physical and Chemical Properties
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Property Value Citations
Molecular Formula CeHsBrO [11[3]
Molecular Weight 173.01 g/mol [1][3]
Appearance White to oﬁ—white or.pinkish— (4]
brown crystalline solid.[1][4]

Melting Point 61-64 °C (lit.), 66.4 °C [3][4]

Boiling Point 235-236 °C (lit.), 238 °C [31[4]
Density 1.840 g/cm3 at 15 °C [315]

pKa 9.17 - 9.37 (at 25 °C) [31[5]6][7][8]

Water Solubility

Slightly soluble (14 g/L at 25
OC)

[5]i8]

Organic Solubility

Soluble in ethanol, ether,

chloroform, glacial acetic acid.

[1]31€]

[1131€]

log Kow (LogP)

2.59

[3]

Henry's Law Constant

1.51 x 10~7 atm-m3/mol at 25
°C

[3][6]

Spectroscopic Data
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Technique Key Features | Peaks Citations

In CDCls: 6 ~7.35 (d, 2H, Ar-H
ortho to Br), 8 ~6.75 (d, 2H, Ar-

1H NMR [10][11]
H ortho to OH), & ~5.37 (br s,

1H, OH).[10]

In CDCls: 6 ~154.7 (C-OH),
~132.6 (C-H ortho to Br),

13C NMR [10][12]
~117.3 (C-H ortho to OH),

~113.0 (C-Br).[10]

Peaks typically observed
around 3300-3600 cm~1t (O-H
stretch), 1580-1600 cm~1 (C=C
IR _ [3][13]
aromatic stretch), 1220 cm=1
(C-0O stretch), and 820 cm™1

(para-disubstituted C-H bend).

Molecular ion (M*) peak at m/z
172 and an (M+2)* peak at
m/z 174 of nearly equal
MS (EI) : . - [3]
intensity, characteristic of a
single bromine atom.[3] Other

fragments may be observed.

Electronic Effects and Reactivity Profile

The reactivity of the 4-bromophenol ring is governed by the interplay of the electronic effects
of the hydroxyl (-OH) and bromine (-Br) substituents.

e Hydroxyl (-OH) Group: The -OH group is a powerful activating group. Through its strong
positive mesomeric effect (+M), it donates electron density into the aromatic ring, particularly
at the ortho and para positions. This significantly enhances the ring's nucleophilicity, making
it highly susceptible to electrophilic attack.

e Bromine (-Br) Group: The -Br atom is a deactivating group overall. It exhibits a strong
negative inductive effect (-1) due to its high electronegativity, which withdraws electron
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density from the ring. However, it also has a weaker positive mesomeric effect (+M) from its
lone pairs, which directs incoming electrophiles to the ortho and para positions.

In 4-bromophenol, the powerful activating +M effect of the -OH group dominates the reactivity.
The bromine atom's deactivating -I effect is largely overcome. The positions ortho to the
hydroxyl group (C2 and C6) are highly activated and are the primary sites for electrophilic

aromatic substitution.

Logical Diagram: Directing Effects in 4-Bromophenol

Favored Reaction Site:
Electrophilic Aromatic Substitution
at C2 and C6 positions

Strong +M Effect (Activating)
Leads to

4-Bromophenol Ring
(Positions ortho to -OH are highly activated)

-OH Group Influence

Weak +M Effect (o,p-directing)
Strong -1 Effect (Deactivating)

-Br Group

Reaction Mechanism: Bromination of Phenol in a Non-polar Solvent

Br-Br in CS2

Electrophilic
attack

Phenol
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(Resonance Stabilized)
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(Aromaticity Restored)
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Experimental Workflow: Suzuki-Miyaura Coupling

1. Reagent Setup

!
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Combine 4-Bromophenol,
Boronic Acid, and Base
in Schlenk Flask

\

2. IneD

Y

Evacuate and Backfill
with Argon (3x)

/

\
3. Catalyst/Solvent Addition
\

/

Add Degassed Solvent
and Pd Catalyst

4. Reaction

+

Heat to 80-90 °C
and Stir (2-24h)

Cool, Dilute with EtOAc,
Wash with Water/Brine

6. Purification

Dry, Concentrate, and Purify
by Column Chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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